MDMB-4en-PINACA butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-5-6-9-12-22-14-11-8-7-10-13(14)15(21-22)17(23)20-16(18(24)25)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H,20,23)(H,24,25) |
InChI Key |
PZJJLRYZVOOSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Mdmb 4en Pinaca Leading to Butanoic Acid Formation
In Vitro Metabolic Profiling Using Human Hepatic Models
The elucidation of MDMB-4en-PINACA's metabolic profile has been achieved through incubation with pooled human liver microsomes and human hepatocytes. nih.govnih.gov These in vitro systems allow for the identification of metabolites produced by hepatic enzymes. Analysis using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has revealed numerous metabolites, with some studies identifying over 30 distinct metabolic products. who.intnih.gov The primary reactions are categorized as Phase I, involving structural modification, and Phase II, involving conjugation.
Phase I metabolism of MDMB-4en-PINACA is characterized by several key chemical modifications, primarily hydrolysis, oxidation, and hydroxylation. who.intnih.gov These reactions transform the parent compound into more polar molecules, preparing them for subsequent metabolic steps or excretion.
A predominant metabolic pathway for MDMB-4en-PINACA is the hydrolysis of its terminal methyl ester group. researchgate.netoup.com This reaction, catalyzed by esterase enzymes in the liver, cleaves the ester bond, resulting in the formation of its corresponding carboxylic acid metabolite, MDMB-4en-PINACA butanoic acid. nih.gov This metabolite has been consistently identified as a major product in studies using both human liver microsomes and hepatocytes. researchgate.netnih.gov In different studies, this butanoic acid metabolite has been designated as M14, M30, or B10. nih.govnih.govnih.gov Its high abundance makes it a key biomarker for identifying exposure to MDMB-4en-PINACA. researchgate.netnih.gov
The pent-4-en-1-yl (alkenyl) side chain of MDMB-4en-PINACA is a primary site for oxidative metabolism. who.intnih.gov The terminal double bond is susceptible to oxidation, commonly proceeding through an epoxide intermediate which is then hydrolyzed to form a dihydrodiol (a vicinal diol). nih.govnih.gov This dihydrodiol formation represents a significant metabolic route for synthetic cannabinoids containing an alkene functional group. nih.gov
Hydroxylation is another crucial Phase I metabolic reaction for MDMB-4en-PINACA. researchgate.netnih.gov This process can occur at several positions on the molecule, including the pentenyl side chain, the tert-butyl group, and the indazole ring system. nih.gov As noted, oxidation of the alkenyl chain is a major pathway that leads to dihydrodiol metabolites. nih.govspringermedizin.de It is common for multiple metabolic transformations to occur on a single molecule. For instance, metabolites have been identified that have undergone both ester hydrolysis to the butanoic acid form and dihydrodiol formation on the side chain. nih.govcaymanchem.com One such metabolite is formally named (2S)-2-(1-(4,5-dihydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid. caymanchem.com
Interactive Table 1: Selected Phase I Metabolites of MDMB-4en-PINACA Identified in Human Hepatic Models
| Metabolite Designation | Metabolic Pathway(s) | Hepatic Model | Reference(s) |
| This compound (M14/M30/B10) | Ester Hydrolysis | HLM, Hepatocytes | nih.govnih.govnih.gov |
| MDMB-4en-PINACA N-(4,5-dihydroxypentyl) | Dihydrodiol Formation | HLM, Hepatocytes | nih.govnih.gov |
| Monohydroxypentyl-MDMB-4en-PINACA (M12) | Hydroxylation | HLM | researchgate.netnih.gov |
| MDMB-4en-PINACA ester hydrolysis dihydrodiol metabolite (M8) | Ester Hydrolysis, Dihydrodiol Formation | Hepatocytes | nih.govcaymanchem.com |
Following Phase I reactions, the modified metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate elimination.
For MDMB-4en-PINACA metabolites, glucuronidation is a significant Phase II pathway. ljmu.ac.uknih.gov In this reaction, UDP-glucuronosyltransferase enzymes attach a glucuronic acid moiety to functional groups like hydroxyls or carboxyls. Research has shown that both hydroxylated Phase I metabolites and the carboxylated metabolite, this compound, are substrates for glucuronidation. nih.gov Specifically, a metabolite produced by ester hydrolysis to carboxylic acid followed by further glucuronidation (designated B28) has been identified in incubations with human liver microsomes. nih.gov Treating urine samples with β-glucuronidase can cleave these conjugates, aiding in the detection of the underlying Phase I metabolites. nih.gov
Interactive Table 2: Phase II Metabolites of MDMB-4en-PINACA Identified in Human Hepatic Models
| Metabolite | Metabolic Pathway | Hepatic Model | Reference(s) |
| This compound glucuronide (B28) | Ester Hydrolysis, Glucuronidation | HLM | nih.gov |
| Hydroxylated metabolite glucuronide | Hydroxylation, Glucuronidation | HLM | nih.govmdpi.com |
Characterization of Phase II Metabolic Reactions
In Vivo Metabolic Pathways Elucidation and Metabolite Detection in Biological Matrices
The elucidation of in vivo metabolic pathways relies on the analysis of authentic biological samples from individuals exposed to the compound. This provides a real-world picture of biotransformation, which is essential for forensic and clinical toxicology.
This compound has been consistently identified as a major metabolite in authentic human urine samples. nih.govresearchgate.net One study suggested it as one of three suitable urinary markers for detecting MDMB-4en-PINACA consumption. nih.gov In an analysis of 22 authentic urine samples, 14 different metabolites were identified, with the butanoic acid metabolite (M14) being a key finding. nih.gov The parent compound, MDMB-4en-PINACA, was also detected in 10 of these 22 urine samples. nih.gov
In serum samples, the metabolic profile is slightly different. A comprehensive study detected nine metabolites along with the parent drug in serum. researchgate.netnih.gov The detection of the butanoic acid metabolite in blood is also considered significant, as its presence can be an indicator of the parent compound's instability in the biological matrix. ojp.goveuropa.eu
The table below summarizes key metabolites of MDMB-4en-PINACA identified in human biological samples.
Table 1: Key MDMB-4en-PINACA Metabolites in Biological Matrices
| Metabolite | Common Designation | Metabolic Reaction | Matrix Detected | Reference |
|---|---|---|---|---|
| MDMB-4en-PINACA 3,3-dimethylbutanoic acid | M14 | Ester Hydrolysis | Urine, Blood | nih.goveuropa.eu |
| Dihydrodiol + Ester Hydrolysis Metabolite | M8 | Double Bond Oxidation, Ester Hydrolysis | Urine | nih.gov |
| Monohydroxypentyl-MDMB-4en-PINACA | M12 | Hydroxylation | Urine | nih.gov |
Comparing metabolic data from in vitro systems (like HLMs) with in vivo data from authentic human samples is crucial for validating the relevance of laboratory findings. For MDMB-4en-PINACA, a strong correlation has been observed. springermedizin.de
The major metabolites formed in HLM incubations, such as those resulting from ester hydrolysis and hydroxylation, are also prominently detected in authentic urine and blood samples. nih.govresearchgate.netspringermedizin.de For instance, the two most abundant metabolites found in human hepatocyte incubations, M8 (ester hydrolysis and dihydrodiol formation) and M30 (ester hydrolysis, i.e., the butanoic acid metabolite), were also the two metabolites detected in an authentic urine sample in the same study. nih.gov Similarly, another investigation identified 14 metabolites in vitro using HLMs, and subsequent analysis of 22 authentic urine samples confirmed the in vivo relevance of these findings, with the butanoic acid metabolite (M14) being proposed as a suitable marker. nih.gov
However, some differences can exist. One study identified 75 metabolites in urine samples, including 44 not previously reported, which is a significantly higher number than typically found in HLM incubations alone, highlighting the complexity of in vivo metabolism which also includes phase II reactions like glucuronidation and the newly identified acetylation. researchgate.netnih.govnih.gov
Table 2: Comparison of In Vitro and In Vivo Metabolite Detection
| Study Type | System Used | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Human Liver Microsomes (HLM) | 14 metabolites identified via ester hydrolysis, oxidation, hydroxylation etc. | nih.gov |
| In Vivo | Authentic Urine Samples | Confirmed in vitro findings; this compound (M14) suggested as a marker. | nih.gov |
| In Vitro | Human Hepatocytes, HLM | 32 metabolites detected; M8 (ester hydrolysis + dihydrodiol) and M30 (ester hydrolysis) were most abundant in hepatocytes. | nih.gov |
| In Vivo | Authentic Urine and Blood | The two most abundant in vitro hepatocyte metabolites were confirmed in urine. | nih.gov |
Chemical Stability and Degradation Pathways of this compound in Stored Biological Samples
The stability of drug metabolites in stored biological samples is a critical factor for the reliability of toxicological analysis, particularly in forensic cases where samples may be stored for extended periods.
Research on similar synthetic cannabinoids with methyl ester moieties has shown that the parent compounds can be unstable in stored blood, degrading to their respective butanoic acid metabolites. cfsre.orgresearchgate.net These butanoic acid metabolites, in contrast, have been found to be stable in blood under various storage conditions (room temperature, refrigerated, and frozen). cfsre.orgresearchgate.net This highlights the importance of testing for these acid metabolites, as they may be the only evidence of consumption if the parent drug has degraded. ojp.govcfsre.org
However, the stability can be matrix-dependent. A study on the stability of various SCRA metabolites in wastewater reported that the this compound metabolite showed significant degradation over 120 days, even when stored at -20°C or -80°C. nih.gov Conversely, a comprehensive study on 24 SCRA metabolites spiked into whole blood and urine found them to be largely very stable for up to 5 years when stored at -30°C or -80°C. nih.govnii.ac.jp These findings suggest that while this compound is a stable marker in blood and urine under proper deep-freeze storage, its stability in other matrices or under different conditions may vary. nih.govnih.gov Factors such as microbial action and temperature can contribute to the degradation of analytes in stored samples. nih.gov
Pharmacological Characterization of Mdmb 4en Pinaca and Its Butanoic Acid Metabolite in in Vitro Systems
Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Functional Activity (e.g., β-Arrestin 2 Recruitment, cAMP Accumulation)
MDMB-4en-PINACA is an indazole-based synthetic cannabinoid that functions as a potent, full agonist at the cannabinoid type 1 (CB1) receptor. drugsandalcohol.ie In vitro studies have consistently demonstrated its high potency and efficacy. Functional activity assessments, such as those measuring β-arrestin 2 recruitment, show that MDMB-4en-PINACA activates the CB1 receptor with an EC₅₀ value ranging from 1.88 nM to 2.47 nM. nih.govwikipedia.org Its efficacy (Eₘₐₓ), when compared to the reference synthetic cannabinoid JWH-018, is significantly higher, reported to be between 221% and 299%. nih.gov
Regarding binding affinity, MDMB-4en-PINACA exhibits a strong affinity for the CB1 receptor, with a reported Ki value of 0.28 nM. nih.govwikipedia.org Furthermore, some data suggests that MDMB-4en-PINACA has a seven-fold greater affinity for the cannabinoid type 2 (CB2) receptor compared to the CB1 receptor, although specific binding and activation data for the CB2 receptor are limited. drugsandalcohol.ienih.gov The (S)-stereoisomer, which is typically found on the drug market, has been specifically identified as a potent, full agonist at the CB1 receptor. drugsandalcohol.ieljmu.ac.uk
Pharmacological Profile of MDMB-4en-PINACA at the CB1 Receptor
| Parameter | Value | Reference Compound | Citation |
|---|---|---|---|
| Potency (EC₅₀) | 1.88–2.47 nM | - | nih.govwikipedia.org |
| Efficacy (Eₘₐₓ) | 221–299% | JWH-018 | nih.gov |
| Binding Affinity (Ki) | 0.28 nM | - | nih.govwikipedia.org |
MDMB-4en-PINACA undergoes rapid and extensive metabolism in the body, with a primary metabolic pathway being ester hydrolysis. researchgate.net This process converts the parent compound's methyl ester group into a carboxylic acid, forming the metabolite MDMB-4en-PINACA butanoic acid. ljmu.ac.ukresearchgate.net
In stark contrast to the high potency of the parent compound, this butanoic acid metabolite shows a dramatically reduced activity at the CB1 receptor. drugsandalcohol.ie One study reported that the ester hydrolysis transformation results in a 233-fold decrease in potency with respect to CB1 receptor activation. drugsandalcohol.ie This significant drop in functional activity indicates that the butanoic acid metabolite is substantially less active as a cannabinoid agonist compared to MDMB-4en-PINACA. Despite its reduced activity, this metabolite is frequently detected in biological samples. researchgate.netresearchgate.net
Comparative Potency at CB1 Receptor
| Compound | Potency vs. Parent Compound | Citation |
|---|---|---|
| MDMB-4en-PINACA | - | - |
| This compound | 233-fold decrease | drugsandalcohol.ie |
Structure-Activity Relationship (SAR) Implications of Butanoic Acid Formation
The significant difference in pharmacological activity between MDMB-4en-PINACA and its butanoic acid metabolite provides clear insight into the structure-activity relationships (SAR) of this class of synthetic cannabinoids. The conversion of the terminal methyl L-tert-leucinate ester to a carboxylic acid is the key structural change responsible for the observed 233-fold drop in CB1 receptor activation potency. drugsandalcohol.ieljmu.ac.uk
This finding underscores the critical importance of the ester moiety for high-potency cannabimimetic activity. The methyl ester group likely plays a crucial role in the ligand's ability to bind effectively to and/or activate the CB1 receptor. Its replacement with the more polar carboxylic acid group of the butanoic acid metabolite is profoundly detrimental to this activity. This relationship, where ester hydrolysis leads to significantly less potent metabolites, is a common feature among many synthetic cannabinoids that contain an amino acid ester group. drugsandalcohol.ie
Exploration of Potential Interactions with Other Pharmacological Targets, Enzymes, or Transport Processes
Currently, there is limited information available regarding the interaction of MDMB-4en-PINACA or its metabolites with other pharmacological targets beyond the cannabinoid receptors. drugsandalcohol.ie Research has primarily focused on its effects as a potent agonist at CB1 and, to a lesser extent, CB2 receptors. researchgate.net It is not known whether MDMB-4en-PINACA or the this compound metabolite affect other receptor systems, enzymes, or cellular transport processes. drugsandalcohol.ie The potential for unexpected drug-drug interactions or effects mediated by non-cannabinoid targets cannot be excluded, but remains an area requiring further investigation. drugsandalcohol.ie
Synthetic Methodologies and Precursor Chemistry for Mdmb 4en Pinaca and Its Butanoic Acid Metabolite
General Synthetic Strategies for Indazole-3-carboxamide Analogues
Indazole-3-carboxamide derivatives, the chemical class to which MDMB-4en-PINACA belongs, are typically synthesized through several established chemical routes. A common and versatile strategy involves the construction of an indazole-3-carboxylic acid core, which is subsequently coupled with a desired amine. derpharmachemica.comresearchgate.net
The synthesis of the indazole ring itself can be achieved through various methods, including:
Cyclization of 2-nitrophenylacetic acid derivatives : This process involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.
Lithiation : Another approach is the directing-group assisted lithiation at the C-3 position of a protected indazole. Quenching this with carbon dioxide then produces the indazole-3-carboxylic acid.
Specific Precursors and Reaction Conditions for MDMB-4en-PINACA Synthesis
The synthesis of the (S)-enantiomer of MDMB-4en-PINACA is a sequential process that utilizes specific, and often commercially available, precursors. europa.eu The key potential precursors for MDMB-4en-PINACA are methyl 1H-indazole-3-carboxylate, 5-bromo-1-pentene, and L-tert-leucine methyl ester. europa.eu
The synthesis can be broken down into the following key steps:
N-Alkylation : The initial step is the alkylation of the indazole nitrogen. This involves reacting the indazole core with an alkyl halide, such as 5-bromo-1-pentene, in the presence of a base. researchgate.net
Ester Hydrolysis : The methyl ester of the indazole core is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water, often under reflux conditions. This saponification reaction yields 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid.
Amide Bond Formation : The final step is the coupling of the newly formed carboxylic acid with methyl L-tert-leucinate.
An emerging trend in clandestine synthesis involves a one-step conversion of "tail-less" precursors, such as MDMB-INACA, into the final product by reacting it with the appropriate alkyl halide (in this case, 5-bromo-1-pentene). researchgate.netcaymanchem.com
Table 1: Key Precursors for MDMB-4en-PINACA Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | Starting material for the indazole core. europa.eudrugsandalcohol.ie |
| 5-bromo-1-pentene | C₅H₉Br | Alkylating agent to introduce the pentenyl tail. europa.euresearchgate.net |
| L-tert-leucine methyl ester | C₇H₁₅NO₂ | Provides the amino acid head group of the molecule. europa.eu |
Chemical Synthesis Approaches for MDMB-4en-PINACA Butanoic Acid as a Reference Standard
This compound is the primary metabolite of MDMB-4en-PINACA, formed in the body through the hydrolysis of the terminal methyl ester on the tert-leucine moiety. nih.govresearchgate.netresearchgate.net The synthesis of this metabolite is crucial for creating an analytical reference standard, as the parent compound can be unstable in biological samples and hydrolyze to the butanoic acid metabolite during storage.
The most direct method for synthesizing this compound as a reference standard is through the hydrolysis of the parent compound, MDMB-4en-PINACA. This process, known as saponification, involves treating MDMB-4en-PINACA with a base, such as sodium hydroxide, in a suitable solvent to cleave the methyl ester group and form the carboxylic acid.
Regio- and Stereochemical Considerations in Synthesis
The synthesis of MDMB-4en-PINACA requires precise control over both regiochemistry and stereochemistry to ensure the formation of the correct isomer.
Regiochemistry : A significant regiochemical challenge lies in the N-alkylation of the indazole ring. The indazole scaffold possesses two nitrogen atoms, N1 and N2, and both are potential sites for alkylation, which can lead to the formation of regioisomers. The distribution of the N1 and N2 alkylated products is highly dependent on the specific reaction conditions, including the base, solvent, and temperature used, as well as the nature of any substituents on the indazole ring. Research has shown that starting with indazole-3-carboxylic acid can lead to selective alkylation at the desired N1-position. diva-portal.org
Stereochemistry : MDMB-4en-PINACA has a chiral center in the L-tert-leucine part of the molecule. wikipedia.org The biological activity of synthetic cannabinoids can be highly dependent on the stereochemistry, with one enantiomer often being significantly more potent than the other. frontiersin.org To produce the biologically active (S)-enantiomer of MDMB-4en-PINACA, the synthesis must utilize the corresponding (S)-enantiomer of the amino acid precursor, which is L-tert-leucine methyl ester. europa.eu If a racemic mixture of the amino acid precursor is used, the resulting product will be a racemic mixture of (S)- and (R)-enantiomers. europa.eu
Advanced Analytical Strategies for Detection and Characterization of Mdmb 4en Pinaca Butanoic Acid
Sample Preparation Techniques for Biological and Seized Material Matrices
The accurate detection of MDMB-4en-PINACA butanoic acid hinges on effective sample preparation to isolate the analyte from complex matrices such as blood, urine, hair, and seized materials. nih.gov Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), chosen based on the matrix and subsequent analytical method. nih.govresearchgate.net
For biological fluids like urine and blood, which are common in clinical and forensic investigations, both LLE and SPE are frequently utilized. ojp.govnih.gov LLE protocols may involve the use of solvents like methyl tert-butyl ether after basification of the sample to extract the metabolite. ojp.gov SPE offers a more targeted approach, with cartridges that can selectively retain and elute the desired compounds, thereby reducing matrix effects and improving sensitivity. researchgate.netwaters.com For instance, Oasis HLB μElution plates have demonstrated effective extraction of a wide range of synthetic cannabinoids and their metabolites from urine. waters.com
In the case of hair samples, which provide a longer window of detection, sample preparation is more rigorous. It often begins with washing the hair to remove external contamination, followed by cryogenic grinding to pulverize the sample. researchgate.netnih.gov The powdered hair is then typically extracted with an organic solvent such as methanol (B129727). researchgate.netnih.gov
For seized materials, such as herbal mixtures or e-liquids, the preparation might involve solvent extraction to dissolve the cannabinoids, followed by filtration and dilution before analysis. nih.govljmu.ac.uk The choice of solvent and extraction parameters is critical to ensure a representative sample is analyzed.
A summary of sample preparation techniques from various studies is presented below:
| Matrix | Preparation Technique | Key Details | Reference |
| Urine | Solid-Phase Extraction (SPE) | Oasis HLB μElution plates used for universal extraction of acidic, basic, and neutral compounds. | waters.com |
| Blood | Liquid-Liquid Extraction (LLE) | Samples basified with TRIS HCl buffer, followed by extraction with methyl tert-butyl ether. | ojp.gov |
| Hair | Cryo-grinding and Methanol Extraction | 20 mg of hair pulverized and extracted with methanol. | researchgate.netnih.gov |
| Hair | Cryo-grinding and Methanol Extraction | 50 mg of powdered hair vortexed with methanol, centrifuged, evaporated, and reconstituted. | nih.gov |
Chromatographic Separation Methods
Chromatography is an essential step to separate this compound from other compounds in the extract before detection by mass spectrometry. Both liquid chromatography and gas chromatography are employed for this purpose.
Liquid Chromatography (LC) (e.g., UPLC, HPLC)
Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), is the most common technique for analyzing synthetic cannabinoid metabolites. ljmu.ac.ukup.ac.za These methods offer high resolution and are suitable for the analysis of thermally labile and polar compounds like the butanoic acid metabolite.
UPLC systems, with their use of sub-2 µm particle columns, provide rapid and highly efficient separations. waters.com A frequently used column is the Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm), which has been successfully applied for the separation of 29 synthetic cannabinoids and their metabolites in human hair. researchgate.netnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing ammonium (B1175870) acetate (B1210297) and formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov
The following table summarizes typical LC parameters used for the analysis of MDMB-4en-PINACA and its metabolites:
| Technique | Column | Mobile Phase | Application | Reference |
| UPLC-MS/MS | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | A: 20 mmol/L ammonium acetate, 0.1% formic acid, 5% acetonitrile in water; B: Acetonitrile | Quantitative analysis in human hair | researchgate.netnih.gov |
| UPLC-MS/MS | Waters Acquity UPLC T3 C18 (2.1 × 100 mm, 1.8 µm) | Not specified | Analysis of parent synthetic cannabinoids in blood | oup.com |
| UHPLC-QE Orbitrap MS | Agilent Eclipse Plus C18 (100 × 2.1 mm, 3.5 μm) | Gradient with 5% B to 95% B (B not specified) | In vitro metabolism studies | mdpi.com |
| UPLC-MS/MS | CORTECS UPLC C18 Column | Not specified | Analysis of 22 synthetic cannabinoids and metabolites in urine | waters.com |
Gas Chromatography (GC)
Gas chromatography coupled with mass spectrometry (GC-MS) can also be used for the analysis of MDMB-4en-PINACA and its metabolites, although it is less common than LC-MS for this specific metabolite. researchgate.netrjdentistry.com One significant application has been the quantification of the parent compound, MDMB-4en-PINACA, in hair samples using GC-tandem mass spectrometry (GC-MS/MS). nih.gov For GC analysis, derivatization may be necessary for polar metabolites to increase their volatility and thermal stability. However, a study successfully quantified MDMB-4en-PINACA in hair without derivatization after methanol extraction and reconstitution. nih.gov
Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification
Mass spectrometry is the definitive technique for the identification and quantification of this compound due to its high sensitivity and specificity.
High-Resolution Mass Spectrometry (e.g., LC-HRMS, LC-QTOF-MS, UHPLC-QE Orbitrap MS)
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, are powerful tools for the analysis of novel psychoactive substances. nih.gov They provide highly accurate mass measurements, which are invaluable for the tentative identification of unknown metabolites and for confirming the elemental composition of known compounds. nih.govresearchgate.net
LC-HRMS has been used to identify 14 metabolites of MDMB-4en-PINACA in vitro, including the butanoic acid metabolite (M14), by analyzing incubations with human liver microsomes. nih.govoup.com Similarly, LC-QTOF-MS has been applied in the screening of synthetic cannabinoids in biological samples, with MDMB-4en-PINACA being one of the frequently detected substances. d-nb.info Untargeted analysis using LC-HRMS combined with molecular networking has also proven effective in identifying this compound and its conjugates in urine samples. nih.gov
Ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) has been employed to study the in-vitro metabolism of various synthetic cannabinoids, including the characterization of biotransformations like dihydrodiol formation and hydrolysis that lead to metabolites of MDMB-4en-PINACA. mdpi.comnih.gov
Tandem Mass Spectrometry (LC-MS/MS) for Confirmation and Quantitation
Tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its exceptional sensitivity and selectivity. researchgate.netup.ac.za This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), analysts can achieve very low limits of detection and quantification.
LC-MS/MS methods have been developed and validated for the simultaneous quantification of numerous synthetic cannabinoids and their metabolites, including this compound, in matrices like hair and wastewater. researchgate.netnih.govnih.gov For instance, a UPLC-MS/MS method for hair analysis reported a lower limit of quantitation (LLOQ) ranging from 1–10 pg/mg for a panel of 29 synthetic cannabinoids and metabolites. researchgate.netnih.gov Another LC-MS/MS method for wastewater analysis achieved a limit of quantification as low as 0.03 ng/L for some analytes. nih.gov The high sensitivity of these methods is crucial, as the concentrations of these metabolites in biological samples can be very low. europa.eu
The following table presents some of the quantitative findings and detection limits for MDMB-4en-PINACA and its butanoic acid metabolite:
| Analyte | Matrix | Method | Limit of Quantification (LOQ) / Concentration | Reference |
| MDMB-4en-PINACA & Metabolites | Hair | UPLC-MS/MS | LLOQ: 1–10 pg/mg | researchgate.netnih.gov |
| MDMB-4en-PINACA | Hair | GC-MS/MS | LOQ: 20 pg/mg; Concentrations found: 26.2–806 pg/mg | nih.gov |
| This compound | Wastewater | LC-MS/MS | LOQ: as low as 0.03 ng/L for some analytes | nih.gov |
| This compound | Peripheral Blood | Not specified | 5.7 µg/L | wikipedia.org |
| This compound | Cardiac Blood | Not specified | 11.6 µg/L | wikipedia.org |
| This compound | Urine | Not specified | 2.1 µg/L | wikipedia.org |
Spectroscopic Techniques for Structural Elucidation of Synthesized Reference Metabolites (e.g., NMR, FTIR)
The unambiguous identification of metabolites in biological samples necessitates the use of certified reference standards. The synthesis and subsequent structural confirmation of the this compound metabolite are paramount for developing reliable analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of chemical compounds. For the this compound metabolite, ¹H-NMR and ¹³C-NMR are used to confirm the presence and connectivity of protons and carbons within the molecule. researchgate.netresearchgate.net This allows for the verification of the ester hydrolysis that forms the butanoic acid moiety from the parent compound. researchgate.netresearchgate.net Reports in the scientific literature have documented the use of NMR in the structural confirmation of seized MDMB-4en-PINACA and its analogs. researchgate.neteuropa.euwho.int
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in a molecule. In the case of the this compound metabolite, FTIR analysis would be used to confirm the presence of the carboxylic acid group (C=O and O-H stretching) and the amide functional group, which are characteristic features of this metabolite. researchgate.neteuropa.eu
Method Validation for Qualitative and Quantitative Analysis in Research and Forensic Contexts
To ensure the reliability and accuracy of analytical results in both research and forensic settings, the methods used for the detection and quantification of this compound metabolite must undergo rigorous validation. This process assesses several key parameters. nih.govresearchgate.net
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
For synthetic cannabinoids and their metabolites, these limits can vary depending on the biological matrix (e.g., urine, hair, blood) and the analytical technique employed, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govunito.it
A study on the analysis of 29 synthetic cannabinoids and their metabolites in human hair reported an LOD ranging from 0.5 to 5 pg/mg and a lower limit of quantitation (LLOQ) ranging from 1 to 10 pg/mg. nih.govresearchgate.net Another study focusing on the quantification of 5F-MDMB-PICA and its metabolites in rat plasma set the LOD for all compounds at 0.1 ng/mL and the LOQ for metabolites at 1 ng/mL. nih.gov For the parent compound MDMB-4en-PINACA in seized material, a GC-MS method reported a calculated LOD of 0.1 mg/L and an LOQ of 0.5 mg/g. unito.it
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoid Analysis
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ/LLOQ | Reference |
| UPLC-MS/MS | Human Hair | 29 Synthetic Cannabinoids & Metabolites | 0.5-5 pg/mg | 1-10 pg/mg | nih.govresearchgate.net |
| LC-MS/MS | Rat Plasma | 5F-MDMB-PICA Metabolites | 0.1 ng/mL | 1 ng/mL | nih.gov |
| GC-MS | Seized Material | MDMB-4en-PINACA | 0.1 mg/L | 0.5 mg/g | unito.it |
| LC-MS/MS | Human Urine | Phytocannabinoids & Synthetic Cannabinoids | 0.01-0.5 ng/mL | - | mdpi.com |
| LC-MS/MS | Cerebrospinal Fluid | 5F-MDMB-PICA, 4F-MDMB-BINACA | 0.07 ng/mL, 0.04 ng/mL | 0.1 ng/mL | nih.gov |
This table is interactive. Click on the headers to sort the data.
The extraction of the this compound metabolite from complex biological matrices is a critical step in the analytical workflow. The efficiency of this process is evaluated by determining the extraction recovery, which is the percentage of the analyte that is successfully extracted from the matrix.
Matrix effects refer to the influence of other components in the sample on the ionization of the target analyte, which can either suppress or enhance the analytical signal. These effects are a significant consideration in mass spectrometry-based methods.
Several studies have reported on the extraction recovery and matrix effects for synthetic cannabinoid metabolites. For instance, a method for analyzing 29 synthetic cannabinoids in hair showed an extraction recovery of 36.1-93.3% and a matrix effect of 19.1-110.0%. nih.govresearchgate.net Another study using solid-phase extraction for synthetic cannabinoid metabolites from urine achieved analyte extraction recoveries ranging from 65-99% with matrix effect biases between 0.4 to 10.1%. unitedchem.com Research on whole blood analysis indicated extraction recoveries from 73% to 105% with matrix effects under 15% for most compounds. waters.com
Table 2: Extraction Recovery and Matrix Effects in Synthetic Cannabinoid Analysis
| Analytical Method | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| UPLC-MS/MS | Human Hair | 36.1-93.3 | 19.1-110.0 | nih.govresearchgate.net |
| SPE-LC-MS/MS | Urine | 65-99 | 0.4-10.1 (bias) | unitedchem.com |
| LC-MS/MS | Whole Blood | 73-105 | <15 | waters.com |
| LC-MS/MS | Human Urine | ~50 | 59.4-100.1 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Selectivity ensures that the analytical method can differentiate the this compound metabolite from other endogenous or exogenous compounds in the sample. nih.gov This is typically demonstrated by analyzing blank matrix samples to check for interfering signals at the retention time of the analyte. unito.it
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration and is assessed by analyzing quality control samples at different concentration levels. nih.gov Acceptable accuracy is generally within ±15-20% of the target concentration. nih.gov
Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is evaluated at both intra-day (within the same day) and inter-day (on different days) levels. nih.gov
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is established by analyzing a series of calibration standards and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. nih.gov Methods for synthetic cannabinoid analysis have demonstrated good linearity with correlation coefficients greater than 0.99. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Metabolite Activity
Correlating Structural Modifications on MDMB-4en-PINACA with Metabolic Transformations
The metabolism of MDMB-4en-PINACA is extensive and involves several key structural modifications. who.int The parent compound undergoes numerous phase I metabolic reactions, fundamentally altering its structure and subsequent interaction with cannabinoid receptors. who.int In vitro studies using human liver microsomes (HLMs) and hepatocytes have identified the primary metabolic pathways. nih.govoup.com
The main biotransformations include:
Ester Hydrolysis: This is a major metabolic pathway where the methyl ester group is cleaved, resulting in the formation of a carboxylic acid. researchgate.netnih.govresearchgate.net This specific transformation produces the primary metabolite, MDMB-4en-PINACA butanoic acid. researchgate.netwikipedia.orgresearchgate.net
Oxidation of the Pentenyl Tail: The terminal double bond on the N-pentenyl side chain is a key site for metabolic attack. nih.gov This part of the molecule commonly undergoes oxidation, often leading to the formation of a dihydrodiol, likely via an epoxide intermediate. nih.gov
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly on the pentenyl tail. researchgate.netnih.gov
Further Oxidation: The initial metabolic products can be further oxidized. For instance, hydroxylated metabolites can be oxidized to form ketones or carboxylic acids, such as N-pentanoic acid. researchgate.netresearchgate.net
Combined Reactions: Many identified metabolites are the result of multiple transformations occurring on the same molecule, such as a combination of ester hydrolysis and dihydrodiol formation or hydroxylation. nih.govresearchgate.net
Studies have identified between 14 and 32 metabolites in vitro, highlighting the compound's rapid and complex metabolic profile. who.intnih.govresearchgate.net The most abundant metabolites found in hepatocyte incubation samples and detected in urine are those resulting from ester hydrolysis and the combination of ester hydrolysis with dihydrodiol formation. nih.gov
| Metabolic Pathway | Structural Modification | Resulting Metabolite Type | Source |
|---|---|---|---|
| Ester Hydrolysis | Cleavage of the methyl ester group | Carboxylic acid (e.g., this compound) | researchgate.netnih.gov |
| Double Bond Oxidation | Oxidation of the terminal alkene on the pentenyl tail | Dihydrodiol metabolite | nih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group | Hydroxylated metabolite (e.g., monohydroxypentyl-MDMB-4en-PINACA) | researchgate.netnih.gov |
| Dehydrogenation | Removal of hydrogen atoms | Ketone or further oxidized products | researchgate.net |
Comparative SAR Analysis of Parent MDMB-4en-PINACA and its Butanoic Acid Metabolite
The pharmacological activity of MDMB-4en-PINACA is primarily mediated by its action as a potent full agonist at the cannabinoid type 1 (CB1) receptor. wikipedia.orgdrugsandalcohol.ie However, its metabolic transformation into the butanoic acid metabolite drastically alters this activity.
Research shows that MDMB-4en-PINACA is highly potent, with an EC₅₀ value (the concentration required to elicit 50% of the maximum response) for CB1 receptor activation measured at 2.47 nM. nih.gov In stark contrast, the activity of its principal metabolite, MDMB-4en-PINACA 3,3-dimethylbutanoic acid, is markedly lower. researchgate.netnih.gov One report quantifies this reduction, noting a 233-fold drop in potency at the CB1 receptor following the ester hydrolysis that forms the butanoic acid metabolite. drugsandalcohol.ie This demonstrates that the methyl ester group is critical for the high potency of the parent compound. The conversion to a carboxylic acid at this position significantly diminishes its ability to effectively activate the CB1 receptor.
| Compound | EC₅₀ at CB1 Receptor (nM) | Efficacy (Eₘₐₓ vs. JWH-018) | Potency Relative to Parent Compound | Source |
|---|---|---|---|---|
| MDMB-4en-PINACA | 2.47 | 239% | N/A | nih.gov |
| This compound | Markedly higher (less potent) | Markedly lower | ~233-fold decrease | drugsandalcohol.ienih.gov |
Research on the Pharmacological Potential of Other Identified Metabolites
While the butanoic acid metabolite has been a key focus of SAR studies, MDMB-4en-PINACA produces a wide array of other metabolites. nih.govresearchgate.net The major metabolites, besides the ester hydrolysis product (M30), include a metabolite formed by both ester hydrolysis and dihydrodiol formation (M8). nih.gov These two were the most abundant metabolites identified in hepatocyte incubations and were also detected in authentic urine samples, making them proposed markers for intake. nih.gov
Other significant metabolites include those formed by double bond oxidation combined with ester hydrolysis and hydroxylation (M3) and monohydroxypentyl-MDMB-4en-PINACA (M12). oup.comresearchgate.net Despite their identification and prevalence in biological samples, comprehensive pharmacological data on the CB1 receptor activity of these other specific metabolites is limited in the available literature. The primary focus has been on the parent compound and the significant drop in activity observed with its main butanoic acid metabolite. nih.gov The activity of metabolites resulting from modifications to the pentenyl tail without ester hydrolysis is not as well-characterized.
Stereoisomer-Specific Differences in Metabolism and Activity (e.g., (S)- and (R)-enantiomers)
MDMB-4en-PINACA possesses a chiral center at the alpha-carbon of the tert-leucinate group, meaning it can exist as two distinct stereoisomers: (S)- and (R)-enantiomers. drugsandalcohol.ieljmu.ac.uk Research has demonstrated a significant difference in the pharmacological activity between these two forms.
In vitro studies consistently show that the (S)-enantiomer is substantially more potent at the CB1 receptor than the (R)-enantiomer. ugent.benih.gov One study reported a 206-fold difference in activity at the CB1 receptor between the two enantiomers. researchgate.net The conformation of the bulky tert-leucinate "head group" is crucial for receptor interaction, with the (S)-configuration conferring significantly higher potency. ugent.benih.gov In fact, this difference in potency due to the head group's stereochemistry is greater than that observed between enantiomers of other synthetic cannabinoids with different amino acid linkers, such as valine. nih.gov
Reflecting this disparity in activity, chiral analysis of seized drug samples has shown that the MDMB-4en-PINACA present is almost exclusively the more potent (S)-enantiomer. ugent.benih.gov While it is possible to synthesize the (R)-enantiomer, the (S)-form is predominantly manufactured and distributed. ljmu.ac.uk Information regarding stereoisomer-specific differences in the rate or pathways of metabolism is not extensively detailed in the reviewed literature.
| Enantiomer | Relative Potency at CB1 Receptor | Prevalence in Seized Samples | Source |
|---|---|---|---|
| (S)-MDMB-4en-PINACA | High (e.g., EC₅₀ of 1-5 nM) | Predominant form (>98%) | ugent.benih.gov |
| (R)-MDMB-4en-PINACA | Significantly lower (up to 206-fold less potent) | Rarely detected | ugent.benih.govresearchgate.net |
Q & A
Q. How do inter-species metabolic differences impact extrapolation of rodent data to humans?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
